A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(1H-Indol-3-yl)acetic Acid
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(1H-Indol-3-yl)acetic Acid
Note on Nomenclature: The compound 2-(Indolin-3-yl)acetic acid features a saturated five-membered ring fused to the benzene ring. However, the vast majority of scientific literature, and the well-known plant hormone, is 2-(1H-Indol-3-yl)acetic acid (also known as Indole-3-acetic acid or IAA), which contains an unsaturated indole ring system. This guide focuses on the latter, significantly more common and researched compound (CAS No. 87-51-4), which is the presumed subject of interest.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1][2] It is a derivative of indole, featuring a carboxymethyl substituent at the third position.[3] Beyond its critical role in botany and agriculture, its chemical characteristics are of significant interest to researchers in drug development, biochemistry, and organic synthesis. This document provides an in-depth overview of the physical and chemical properties of IAA, detailed experimental protocols, and relevant biochemical pathways.
Physical Properties
2-(1H-Indol-3-yl)acetic acid is a solid at room temperature, typically appearing as colorless, pale yellow, or light tan crystals or powder.[1][4][5] Its physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [4][5][6] |
| Molecular Weight | 175.18 g/mol | [4][5][7] |
| Appearance | Solid, colorless to off-white/tan crystalline powder | [1][5][8] |
| Melting Point | 165-170 °C (with decomposition) | [4][7][9] |
| Boiling Point | ~415 °C at 760 mmHg (experimental) 306.47 °C (rough estimate) | [5] |
| Water Solubility | 1.5 mg/mL (1500 mg/L) at 20 °C; solubility is pH-dependent | [1][4][9] |
| Solubility in Organics | Soluble in ethanol (50 mg/mL), methanol, and DMSO; sparingly soluble in chloroform. | [5][9][10] |
| pKa | 4.75 at 25 °C | [5][11] |
| logP (o/w) | 1.41 | [4] |
| Vapor Pressure | 5.26 x 10⁻⁶ mmHg at 25 °C (estimated) | [4][9] |
| Density | ~1.2 g/cm³ (rough estimate) | [5][11] |
Chemical Properties
Stability and Reactivity
IAA is a stable compound but is known to be sensitive to light.[5][10] It is incompatible with strong oxidizing agents.[5][12] In solution, particularly when exposed to light or certain enzymes, it can undergo oxidative degradation. The primary oxidation product is 2-oxindole-3-acetic acid.[13]
Chemical Structure
Caption: 2D structure of 2-(1H-Indol-3-yl)acetic acid (IAA).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of IAA.
| Technique | Solvent | Key Peaks / Chemical Shifts (δ) | Source(s) |
| ¹H NMR | DMSO-d₆ | δ ~12.17 (s, 1H, COOH), ~10.90 (s, 1H, NH), 6.97-7.52 (m, 5H, Ar-H), ~3.65 (s, 2H, CH₂) | [4] |
| ¹H NMR | D₂O (pH 7.4) | δ 7.62 (d, 1H), 7.51 (d, 1H), 7.23 (s, 1H), 7.15 (m, 2H), 3.65 (s, 2H) | [4][14] |
| ¹³C NMR | DMSO-d₆ | δ ~173.1 (C=O), 136.1 (C), 127.2 (C), 123.9 (CH), 120.9 (CH), 118.5 (CH), 118.4 (CH), 111.3 (CH), 107.6 (C), 31.0 (CH₂) | [4] |
| FT-IR (KBr) | Solid | 3389 cm⁻¹ (N-H stretch), 2730-3127 cm⁻¹ (broad, O-H stretch), 1701 cm⁻¹ (C=O stretch) | [15] |
Experimental Protocols
Synthesis via Indole and Glycolic Acid
One of the most direct chemical syntheses of IAA involves the high-temperature condensation of indole with glycolic acid.[3][16]
Protocol:
-
Reactant Charging: Indole, glycolic acid, and a base (e.g., potassium hydroxide) are loaded into a high-pressure autoclave.
-
Reaction: The sealed autoclave is heated to approximately 250 °C and agitated for 18-24 hours.
-
Workup: After cooling, the reaction mixture is dissolved in water. The aqueous solution is extracted with ether to remove unreacted indole.
-
Isolation: The aqueous phase is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, causing the IAA to precipitate.
-
Purification: The crude IAA is collected by filtration and can be further purified by recrystallization.
Caption: Workflow for the chemical synthesis of Indole-3-acetic acid.
Purification by Recrystallization
High-purity IAA can be obtained from crude product through recrystallization.[11][16]
Protocol:
-
Dissolve 30 g of crude IAA in 1 L of boiling deionized water.
-
Add 10 g of decolorizing carbon to the hot solution to adsorb colored impurities.
-
Maintain the solution at a gentle boil for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals by vacuum filtration.
-
Dry the crystals in a desiccator. Store in a dark bottle to prevent photodegradation.[11]
Spectroscopic Sample Preparation
-
NMR Spectroscopy: For analysis in deuterated solvents, dissolve approximately 5-10 mg of IAA in 0.6-0.7 mL of the chosen solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).[4]
-
FT-IR Spectroscopy: For analysis using a KBr pellet, thoroughly grind a mixture of ~1 mg of IAA with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[15]
Biological Pathways
Biosynthesis from Tryptophan
In plants and many associated bacteria, IAA is predominantly synthesized from the amino acid L-tryptophan. Several redundant pathways exist, with the indole-3-pyruvic acid (IPA) pathway being one of the most significant.[2][3]
Caption: The Indole-3-pyruvic acid pathway for IAA biosynthesis.
This pathway involves three main enzymatic steps:
-
Transamination: A tryptophan aminotransferase converts L-tryptophan to indole-3-pyruvic acid (IPA).[2]
-
Decarboxylation: An IPA decarboxylase removes a carboxyl group from IPA to form indole-3-acetaldehyde (IAAld).[2]
-
Oxidation: An aldehyde dehydrogenase oxidizes IAAld to the final product, indole-3-acetic acid.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. 2-(1H-INDOL-3-YL)ACETIC ACID | CAS 87-51-4 [matrix-fine-chemicals.com]
- 7. Indole-3-acetic acid LAB 87-51-4 [sigmaaldrich.com]
- 8. 87-51-4 CAS | INDOLE-3-ACETIC ACID | Laboratory Chemicals | Article No. 04186 [lobachemie.com]
- 9. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 10. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]
- 11. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 12. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
